APR-246

Catalog No.
S548225
CAS No.
5291-32-7
M.F
C10H17NO3
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
APR-246

CAS Number

5291-32-7

Product Name

APR-246

IUPAC Name

2-(hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C10H17NO3/c1-14-7-10(6-12)9(13)8-2-4-11(10)5-3-8/h8,12H,2-7H2,1H3

InChI Key

BGBNULCRKBVAKL-UHFFFAOYSA-N

SMILES

COCC1(C(=O)C2CCN1CC2)CO

Solubility

Soluble in DMSO, DMF, PBS, and EtOH

Synonyms

APR246; APR-246; APR 246. PRIMA-1MET.

Canonical SMILES

COCC1(C(=O)C2CCN1CC2)CO

Description

The exact mass of the compound Prima-1met is 199.12084 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, DMF, PBS, and EtOH. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Reviving Mutant p53 Function:

p53, often referred to as the "guardian of the genome," is a tumor suppressor protein that plays a crucial role in DNA repair and cell cycle arrest. Mutations in p53 are prevalent in various cancers, rendering them inactive. Prima-1Met shows promise in restoring the function of mutant p53. Studies have demonstrated its ability to reactivate mutant p53, leading to increased expression of p53 target genes involved in cell death (apoptosis) .

Synergistic Effect with Chemotherapy:

Prima-1Met is being explored for its potential to enhance the effectiveness of existing cancer treatments. Research suggests that Prima-1Met synergizes with chemotherapeutic agents like cisplatin, leading to increased tumor cell death. A study by Bykov et al. (2005) found that Prima-1Met, when combined with cisplatin, significantly enhanced apoptosis (programmed cell death) in tumor cells . This synergistic effect offers the possibility of improving treatment outcomes while potentially reducing chemotherapy dosages and their associated side effects.

Exploring Diverse Mechanisms:

While the restoration of p53 function is a primary focus, research suggests that Prima-1Met might possess anti-tumor properties beyond p53 reactivation. Studies have shown that Prima-1Met can induce apoptosis through activation of caspase-2, a cell death pathway independent of p53 . Additionally, Prima-1Met has been observed to induce the translocation of Epstein-Barr virus (EBV) encoded protein EBNA-5 to the nucleolus, potentially impacting viral replication in EBV-associated cancers . These findings highlight the multifaceted potential of Prima-1Met in cancer treatment.

Promising Clinical Trials:

Initial clinical trials (NCT00900614) have demonstrated good tolerability and a favorable pharmacokinetic profile of Prima-1Met in patients with hematologic malignancies and prostate cancer . Additionally, the trials showed an increase in apoptosis with upregulation of p53 target genes, indicating its potential therapeutic effect. These early findings pave the way for further clinical investigations to assess the efficacy of Prima-1Met in various cancer types.

APR-246, also known as Eprenetapopt, is a small molecule designed to target mutant forms of the tumor suppressor protein p53, which is frequently mutated in various cancers. This compound acts as a prodrug, converting into methylene quinuclidinone (MQ) in physiological conditions. MQ functions as a Michael acceptor, covalently binding to cysteine residues in the p53 protein, leading to its refolding and restoration of wild-type function. This mechanism is particularly significant given that p53 mutations lead to loss of its tumor suppressor capabilities, contributing to cancer progression. APR-246 is currently being evaluated in clinical trials for its efficacy against hematological malignancies and solid tumors with p53 mutations .

As mentioned previously, Prima-1Met's primary mechanism of action involves binding to mutated p53 and restoring its tumor suppressor function. This can occur through several pathways:

  • Direct p53 reactivation: Prima-1Met binds to the mutant p53 protein, inducing a conformational change that restores its wild-type structure and function [, ].
  • Induction of apoptosis: By reactivating p53, Prima-1Met can trigger apoptosis, a form of programmed cell death in cancer cells [].
  • Synergy with chemotherapy: Prima-1Met has been shown to work synergistically with some chemotherapy drugs, enhancing their effectiveness in killing cancer cells [].
  • Information on the specific safety profile and hazards associated with Prima-1Met is limited as it is still under investigation.
  • However, some studies suggest that Prima-1Met may be well-tolerated with limited side effects []. Further research is needed to fully understand its safety profile.

The primary chemical reaction involving APR-246 occurs during its conversion to MQ. This transformation is spontaneous and occurs within hours at physiological pH. The active form, MQ, primarily reacts with cysteine residues in the core domain of mutant p53 proteins, specifically targeting C124, C229, and C277. This covalent modification stabilizes the protein structure and restores its function as a transcription factor that regulates genes involved in cell cycle arrest and apoptosis . Additionally, MQ inhibits thioredoxin reductase 1, leading to increased oxidative stress through depletion of glutathione and generation of reactive oxygen species (ROS), further contributing to its anti-cancer effects .

APR-246 exhibits significant biological activity by inducing apoptosis in cancer cells harboring mutant p53. It has been shown to activate multiple programmed cell death pathways, including apoptosis, necroptosis, and ferroptosis. Interestingly, recent studies indicate that APR-246 can also kill malignant cells irrespective of their TP53 status, suggesting a broader application beyond just TP53-mutant cancers . Furthermore, the compound enhances sensitivity to other chemotherapeutic agents when used in combination treatments .

Interaction studies have revealed that APR-246 works synergistically with other drugs by enhancing their cytotoxic effects on cancer cells. For instance, when combined with inhibitors targeting efflux pumps such as multidrug resistance-associated protein 1 (MRP1), APR-246 significantly increases intracellular concentrations of MQ, leading to enhanced tumor cell death . Additionally, studies have shown that APR-246 can modify cellular redox states and influence pathways related to drug resistance mechanisms in cancer cells .

Several compounds exhibit similar mechanisms or target mutant p53 proteins but differ in their specific actions or chemical structures:

CompoundMechanismTargetUniqueness
PRIMA-1Converts to methylene quinuclidinoneMutant p53First identified compound targeting mutant p53
PK-083Binds to a crevice in mutant p53Y220C mutant p53Stabilizes protein without covalent modification
PK-7088Similar binding mechanism as PK-083Various mutant p53Raises melting temperature of mutant proteins
NSC319726 (ZMC1)Zinc chelator that refolds several mutant p53 typesMultiple mutant p53Targets His175 mutant specifically

APR-246 stands out due to its dual mechanism: it not only reactivates mutant p53 by covalent modification but also alters cellular redox states through inhibition of thioredoxin reductase and glutathione depletion. This multifaceted approach enhances its therapeutic potential compared to other compounds targeting similar pathways .

Of APR-246

MechanismTarget/MediatorCellular OutcomeReference
Reactivation of mutant p53 transcriptional activityCysteine 124 and 277 in p53 core domainRestored wild-type p53 functionBykov et al., 2018
Induction of p53 target genesCDKN1A (p21), BBC3 (PUMA), PMAIP1 (NOXA), 14-3-3σ, BAX, FASCell cycle arrest, apoptosis, senescencePeng et al., 2013
Restoration of p53-mediated tumor suppressionApoptosis induction, cell cycle arrestTumor suppressionLehmann et al., 2012
Refolding of mutant p53 to wild-type conformationPAb1620 antibody reactivity (wild-type specific)Functional DNA binding capabilityBykov et al., 2018
Covalent binding to cysteine residuesMethylene quinuclidinone (MQ) - Michael acceptorStructural stabilizationBykov et al., 2018
Thermostabilization of mutant p53Increased melting temperatureEnhanced protein stabilityBykov et al., 2018

Induction of p53 Target Genes

Following the restoration of mutant p53 to its wild-type conformation, APR-246 treatment leads to the robust induction of canonical p53 target genes involved in cell cycle regulation and apoptosis. Gene expression analysis has revealed significant upregulation of key p53 targets including CDKN1A (p21), BBC3 (PUMA), PMAIP1 (NOXA), 14-3-3σ, BAX, and FAS following APR-246 treatment [5] [4] [6]. These genes encode proteins that mediate the tumor suppressor functions of p53, including cell cycle checkpoint control, DNA repair coordination, and apoptotic cell death.

The induction of these target genes occurs in a dose-dependent manner, with higher concentrations of APR-246 resulting in more pronounced gene expression changes [4]. Quantitative polymerase chain reaction analysis has demonstrated that treatment with APR-246 at concentrations of 25-50 μM results in significant upregulation of cell cycle arrest-associated genes such as CDKN1A and 14-3-3σ, as well as proapoptotic genes including BBC3 and PMAIP1 [4]. This gene expression profile is consistent with the restoration of wild-type p53 function and the subsequent activation of p53-dependent cellular responses.

Restoration of p53-Mediated Tumor Suppression

The reactivation of mutant p53 by APR-246 ultimately leads to the restoration of p53-mediated tumor suppression through multiple cellular mechanisms. The compound effectively induces apoptosis in tumor cells carrying mutant p53, with studies demonstrating substantial increases in Annexin V staining following treatment [1] [5]. This apoptotic response is dependent on the presence of functional cysteine residues in the p53 core domain, as mutations of cysteines 124 and 277 significantly reduce the apoptosis-inducing capability of APR-246 [1].

In addition to apoptosis induction, APR-246 treatment results in cell cycle arrest, particularly at the G2/M checkpoint, which provides cells with an opportunity to repair DNA damage or undergo programmed cell death if the damage is irreparable [6]. The compound also promotes cellular senescence in some contexts, representing another mechanism by which p53 can suppress tumor growth [7]. These diverse tumor suppressor functions are mediated through the coordinated expression of p53 target genes and demonstrate the therapeutic potential of mutant p53 reactivation strategies.

p53-Independent Mechanisms

Modulation of Cellular Redox Balance

Beyond its effects on mutant p53, APR-246 exerts significant p53-independent anticancer activity through the modulation of cellular redox homeostasis. The compound's active metabolite, methylene quinuclidinone, functions as a potent electrophile that reacts with sulfhydryl groups in various cellular proteins, leading to widespread disruption of redox-dependent processes [2] [8]. This mechanism is particularly important because it can mediate anticancer effects even in tumors lacking mutant p53, expanding the therapeutic potential of APR-246 beyond p53-mutated cancers.

The disruption of cellular redox balance by APR-246 involves multiple interconnected pathways, including the inhibition of key antioxidant enzymes and the depletion of cellular antioxidants such as glutathione [2] [8]. These effects combine to create a pro-oxidant environment that is particularly toxic to cancer cells, which often exhibit elevated baseline levels of reactive oxygen species and may be more susceptible to further oxidative stress than normal cells [9].

Induction of Reactive Oxygen Species (ROS)

APR-246 treatment leads to a substantial increase in intracellular reactive oxygen species through multiple mechanisms. The compound inhibits thioredoxin reductase 1 (TrxR1), a selenocysteine-containing enzyme that plays a crucial role in cellular antioxidant defense [8]. Following inhibition by methylene quinuclidinone, TrxR1 is converted from a reducing enzyme to an active NADPH oxidase, thereby switching from an antioxidant function to a pro-oxidant one [8]. This gain-of-function effect contributes significantly to the ROS-inducing properties of APR-246.

Table 2: p53-Independent Mechanisms of APR-246

MechanismTarget/MediatorCellular OutcomeReference
Thioredoxin reductase 1 (TrxR1) inhibitionSelenocysteine residue in TrxR1Increased ROS, decreased antioxidant defensePeng et al., 2013
Glutathione (GSH) depletionCysteine conjugation to GSHOxidative stress, ferroptosisHaffo et al., 2018
Reactive oxygen species (ROS) inductionNADPH oxidase activity, oxidative stressLipid peroxidation, cell deathPeng et al., 2013
Thioredoxin (Trx1) and glutaredoxin (Grx1) inhibitionSulfhydryl groups in redox enzymesCompromised redox homeostasisHaffo et al., 2018
Ribonucleotide reductase (RNR) inhibitionInsufficient reducing powerImpaired DNA synthesis and repairHaffo et al., 2018
Iron-sulfur cluster biogenesis inhibitionNFS1 cysteine desulfurase activityMetabolic dysfunctionMilne et al., 2021
Endoplasmic reticulum stress activationProtein folding stress pathwaysCellular stress responseLambert et al., 2010
Unfolded protein response inductionIRE1, PERK, ATF6 sensorsProteostasis disruptionLambert et al., 2010

Studies have demonstrated that APR-246 treatment results in a dose-dependent increase in cellular ROS levels, with effects observable within hours of treatment [8] [9]. The ROS induction is mediated not only through TrxR1 inhibition but also through the disruption of other antioxidant systems, including the glutathione and thioredoxin systems [10]. This multi-target approach to ROS induction makes APR-246 particularly effective at overwhelming the antioxidant defenses of cancer cells.

Endoplasmic Reticulum (ER) Stress Activation

APR-246 treatment induces endoplasmic reticulum stress through mechanisms that are independent of its effects on p53. The compound's ability to modify cysteine residues in various proteins can disrupt protein folding processes within the endoplasmic reticulum, leading to the accumulation of misfolded proteins and the subsequent activation of ER stress pathways [11] [12]. This mechanism contributes to the compound's cytotoxic effects and represents another avenue through which APR-246 can induce cancer cell death.

The induction of ER stress by APR-246 has been documented in various cancer cell types and appears to be a consistent feature of the compound's mechanism of action [12]. The disruption of protein folding homeostasis in the endoplasmic reticulum can trigger various cellular stress responses, including the unfolded protein response, which ultimately may lead to cell death if the stress cannot be resolved [11].

Unfolded Protein Response (UPR) Induction

The unfolded protein response represents a critical cellular stress pathway that is activated by APR-246 treatment. This response involves the activation of three major transmembrane sensors: IRE1, PERK, and ATF6 [13] [14]. Under normal conditions, these sensors are maintained in an inactive state through their association with the ER chaperone GRP78 (BiP). However, the accumulation of misfolded proteins following APR-246 treatment leads to the titration of GRP78 away from these sensors, resulting in their activation and the subsequent induction of UPR signaling cascades [13].

The activation of the UPR by APR-246 serves dual functions: initially, it represents a protective response aimed at restoring protein folding homeostasis, but prolonged activation can lead to apoptotic cell death [13]. The compound's ability to induce sustained ER stress and UPR activation contributes to its anticancer efficacy and provides another mechanism through which it can selectively target cancer cells, which often exhibit elevated baseline ER stress due to their high metabolic demands and protein synthesis rates.

Effects on Cellular Metabolism

Impact on Glutathione Synthesis and Utilization

APR-246 exerts profound effects on glutathione metabolism, which represents a critical component of cellular antioxidant defense. The compound interferes with glutathione synthesis through multiple mechanisms, including the direct depletion of glutathione pools and the inhibition of key enzymes involved in glutathione biosynthesis [15] [16]. Genome-wide CRISPR screening has identified several genes involved in glutathione metabolism, including GCLC, GCLM, and SLC7A11, as critical determinants of APR-246 sensitivity [15].

The compound's effects on glutathione metabolism are mediated through its active metabolite, methylene quinuclidinone, which forms covalent conjugates with glutathione [16] [17]. These glutathione-MQ conjugates can serve as an intracellular reservoir of active drug, as the conjugation is reversible and MQ can be released from glutathione to interact with other cellular targets [16]. This mechanism helps explain the sustained effects of APR-246 treatment and the importance of glutathione status in determining cellular sensitivity to the compound.

Table 3: Effects on Cellular Metabolism

Metabolic ProcessAffected ComponentsImpactReference
Glutathione synthesisGCLC, GCLM, SLC7A11 (system xCT)Decreased GSH biosynthesisMilne et al., 2021
Cysteine metabolismFree cysteine, cystine uptakeAltered thiol statusCeder et al., 2020
Mitochondrial one-carbon metabolismSHMT2, MTHFD1L, glycine productionReduced glycine for GSH synthesisMilne et al., 2021
Thiol-disulfide homeostasisGSH/GSSG ratio, cellular thiolsOxidative stress susceptibilityCeder et al., 2020
Iron metabolismFDX1, iron-sulfur clustersImpaired electron transportMilne et al., 2021
Amino acid metabolismGlycine, serine, glutamateMetabolic reprogrammingMilne et al., 2021
Lipid peroxidationLipid peroxides, ferroptosisIron-dependent cell deathMilne et al., 2021
Energy metabolismAcetyl-CoA, NADH levelsMitochondrial dysfunctionMilne et al., 2021

Alterations in Cellular Thiol Status

The cellular thiol status undergoes significant alterations following APR-246 treatment, reflecting the compound's broad effects on cysteine-containing molecules. The treatment leads to decreased levels of free cysteine and altered cystine uptake, which impacts the cellular capacity to maintain reducing conditions and synthesize glutathione [16] [17]. These changes in thiol homeostasis contribute to the compound's pro-oxidant effects and represent a key mechanism through which APR-246 sensitizes cancer cells to oxidative stress.

The alterations in cellular thiol status are mediated through the compound's effects on the cystine/glutamate antiporter system xCT (SLC7A11), which is responsible for cystine uptake and subsequent reduction to cysteine for glutathione synthesis [16] [18]. APR-246 treatment results in compensatory upregulation of SLC7A11 expression, reflecting the cellular attempt to maintain cysteine availability for glutathione synthesis [16]. However, this compensatory response is insufficient to overcome the compound's effects on thiol homeostasis, leading to sustained oxidative stress.

Metabolic Consequences of Redox Perturbation

The redox perturbations induced by APR-246 have wide-ranging metabolic consequences that extend beyond the direct effects on antioxidant systems. The compound affects mitochondrial one-carbon metabolism through its impact on key enzymes such as SHMT2 and MTHFD1L, which are involved in the production of glycine from serine [15]. This disruption of one-carbon metabolism reduces the availability of glycine for glutathione synthesis, thereby exacerbating the compound's effects on antioxidant defense.

Table 4: Redox Perturbation Consequences

Redox ParameterChange with APR-246Cellular ConsequenceMeasurement Method
Glutathione (GSH) levelsSignificantly decreasedReduced antioxidant defenseSpectrophotometric assay
Oxidized glutathione (GSSG)IncreasedOxidative stressHPLC analysis
GSH/GSSG ratioMarkedly reducedRedox imbalanceBiochemical ratio calculation
Reactive oxygen species (ROS)Substantially increasedCellular damageFluorescent probe assays
Lipid peroxidationElevatedMembrane damage, ferroptosisMalondialdehyde levels
Protein oxidationEnhancedProteotoxic stressProtein carbonylation
Thioredoxin activityInhibitedImpaired redox regulationEnzymatic activity assays
Antioxidant capacityCompromisedCell death susceptibilityTotal antioxidant capacity

APR-246 treatment also affects iron metabolism and iron-sulfur cluster biogenesis, which are critical for cellular energy production and various enzymatic processes [15]. The compound inhibits the cysteine desulfurase activity of NFS1, a key enzyme in iron-sulfur cluster biogenesis, through covalent modification of cysteine residues [15]. This inhibition leads to the accumulation of iron and the upregulation of iron-binding proteins such as ferredoxin 1 (FDX1), ultimately contributing to the induction of ferroptosis, an iron-dependent form of cell death [19] [15].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

199.12084340 g/mol

Monoisotopic Mass

199.12084340 g/mol

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z41TGB4080

Wikipedia

Apr-246

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Shalom-Feuerstein R, Serror L, Aberdam E, Müller FJ, van Bokhoven H, Wiman KG, Zhou H, Aberdam D, Petit I. Impaired epithelial differentiation of induced pluripotent stem cells from ectodermal dysplasia-related patients is rescued by the small compound APR-246/PRIMA-1MET. Proc Natl Acad Sci U S A. 2013 Feb 5;110(6):2152-6. doi: 10.1073/pnas.1201753109. Epub 2013 Jan 25. PubMed PMID: 23355677.
2: Shen J, van den Bogaard EH, Kouwenhoven EN, Bykov VJ, Rinne T, Zhang Q, Tjabringa GS, Gilissen C, van Heeringen SJ, Schalkwijk J, van Bokhoven H, Wiman KG, Zhou H. APR-246/PRIMA-1MET rescues epidermal differentiation in skin keratinocytes derived from EEC syndrome patients with p63 mutations. Proc Natl Acad Sci U S A. 2013 Feb 5;110(6):2157-62. doi: 10.1073/pnas.1201993110. Epub 2013 Jan 25. PubMed PMID: 23355676.
3: Lehmann S, Bykov VJ, Ali D, Andrén O, Cherif H, Tidefelt U, Uggla B, Yachnin J, Juliusson G, Moshfegh A, Paul C, Wiman KG, Andersson PO. Targeting p53 in vivo: a first-in-human study with p53-targeting compound APR-246 in refractory hematologic malignancies and prostate cancer. J Clin Oncol. 2012 Oct 10;30(29):3633-9. doi: 10.1200/JCO.2011.40.7783. Epub 2012 Sep 10. PubMed PMID: 22965953.
4: Zandi R, Selivanova G, Christensen CL, Gerds TA, Willumsen BM, Poulsen HS. PRIMA-1Met/APR-246 induces apoptosis and tumor growth delay in small cell lung cancer expressing mutant p53. Clin Cancer Res. 2011 May 1;17(9):2830-41. doi: 10.1158/1078-0432.CCR-10-3168. Epub 2011 Mar 17. PubMed PMID: 21415220.
5: Bao W, Chen M, Zhao X, Kumar R, Spinnler C, Thullberg M, Issaeva N, Selivanova G, Strömblad S. PRIMA-1Met/APR-246 induces wild-type p53-dependent suppression of malignant melanoma tumor growth in 3D culture and in vivo. Cell Cycle. 2011 Jan 15;10(2):301-7. Epub 2011 Jan 15. PubMed PMID: 21239882.
6: Ali D, Jönsson-Videsäter K, Deneberg S, Bengtzén S, Nahi H, Paul C, Lehmann S. APR-246 exhibits anti-leukemic activity and synergism with conventional chemotherapeutic drugs in acute myeloid leukemia cells. Eur J Haematol. 2011 Mar;86(3):206-15. doi: 10.1111/j.1600-0609.2010.01557.x. Epub 2011 Jan 11. PubMed PMID: 21114538.
7: Rökaeus N, Shen J, Eckhardt I, Bykov VJ, Wiman KG, Wilhelm MT. PRIMA-1(MET)/APR-246 targets mutant forms of p53 family members p63 and p73. Oncogene. 2010 Dec 9;29(49):6442-51. doi: 10.1038/onc.2010.382. Epub 2010 Sep 6. PubMed PMID: 20818419.

Explore Compound Types